molecular formula C7H3BrClNO B13028384 3-Bromo-6-chlorobenzo[d]isoxazole

3-Bromo-6-chlorobenzo[d]isoxazole

Cat. No.: B13028384
M. Wt: 232.46 g/mol
InChI Key: LPAXAVUEXKLWRH-UHFFFAOYSA-N
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Description

3-Bromo-6-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound featuring a fused benzene-isoxazole core substituted with bromine and chlorine at the 3- and 6-positions, respectively. Its molecular formula is C₇H₃BrClNO, with a molecular weight of 251.47 g/mol. The compound’s structure combines electron-withdrawing substituents (Br, Cl) that influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-bromo-6-chloro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAXAVUEXKLWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chlorobenzo[d]isoxazole typically involves the reaction of 2-bromo-3-chlorophenol with paraformaldehyde to form 3-bromo-4-chloro-2-hydroxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired isoxazole compound . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) at elevated temperatures (80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chlorobenzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the benzo[d]isoxazole scaffold significantly impact chemical and biological behavior. Key analogs include:

Compound Name Substituents Similarity Score Key Differences
6-Bromo-3-chlorobenzo[d]isoxazole Br (6), Cl (3) 0.99 Positional isomer of target
7-Bromo-5-chlorobenzo[d]isoxazole Br (7), Cl (5) 0.78 Altered ring substitution
6-Bromo-3-methylbenzo[d]isoxazole Br (6), CH₃ (3) 0.74 Methyl vs. Cl at position 3
3-Chloro-5-fluorobenzo[d]isoxazole Cl (3), F (5) 0.79 F vs. Br at position 5
  • Methyl groups (e.g., in 6-Bromo-3-methylbenzo[d]isoxazole) are electron-donating, reducing electrophilicity compared to halogenated analogs .
  • Positional Isomerism : The target compound and its positional isomer (6-Bromo-3-chlorobenzo[d]isoxazole) share identical substituents but differ in regiochemistry, which can alter steric hindrance and binding affinity to biological targets .

Physicochemical Properties

Substituents critically influence physical properties such as boiling point, solubility, and logP (lipophilicity):

Compound Name Boiling Point (°C) Density (g/cm³) LogP
3-Bromo-6-chlorobenzo[d]isoxazole ~300 (estimated) ~1.6 ~3.0
6-Bromo-3-methylbenzo[d]isoxazole 292.5 1.606 2.89
3-Chloro-5-fluorobenzo[d]isoxazole ~280 (estimated) ~1.58 ~2.5
  • Lipophilicity : The target compound’s higher logP (~3.0) compared to methyl- or fluoro-substituted analogs suggests greater membrane permeability, a key factor in drug bioavailability .
  • Density and Boiling Points : Halogenated derivatives generally exhibit higher densities and boiling points due to increased molecular weight and intermolecular forces .

Key Research Findings

  • Structural Insights : Bromine’s polarizability enhances hydrophobic interactions in enzyme binding pockets, making brominated isoxazoles potent inhibitors compared to chloro- or methyl-substituted analogs .
  • Therapeutic Potential: Dual halogenation (Br/Cl) in the target compound may improve metabolic stability and target selectivity over mono-halogenated derivatives .
  • Toxicity Profile : Halogenated isoxazoles generally exhibit low toxicity at bioactive doses, with brominated derivatives showing favorable safety profiles in preclinical models .

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